Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Urea Transporter UT-A1 Diuretic

Antimitotic studies often face confounding DNA damage from conventional alkylators. This o-allylphenyl chloroethylurea (CEU) solves that: it alkylates β-tubulin for microtubule disruption without significant DNA damage or glutathione interaction. • Lung cancer lineage selectivity (NCI 60-cell screen). • UT-A1 inhibition at IC₅₀ 5,000 nM for titratable transporter studies. • ≥95% purity; standard packs 10-100 mg; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 102434-00-4
Cat. No. B12809954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(o-allylphenyl)-3-(2-chloroethyl)-
CAS102434-00-4
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1NC(=O)NCCCl
InChIInChI=1S/C12H15ClN2O/c1-2-5-10-6-3-4-7-11(10)15-12(16)14-9-8-13/h2-4,6-7H,1,5,8-9H2,(H2,14,15,16)
InChIKeyGVPRVQMWAGIIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(o-Allylphenyl)-3-(2-chloroethyl)urea: Chemical Identity and Baseline Characteristics


Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS 102434-00-4) is a substituted aryl chloroethyl urea (CEU) derivative with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol . This compound belongs to the broader class of N-aryl-N'-(2-chloroethyl)ureas, which are recognized as protein alkylating agents with demonstrated antimitotic and antineoplastic properties [1][2]. The structural features—specifically the o-allyl substitution on the phenyl ring and the 2-chloroethyl moiety—are critical determinants of its biological activity profile, influencing both target engagement and cellular selectivity [1][3].

Aryl chloroethyl urea probe for protein alkylation and target engagement studies
Research tool for β-tubulin alkylation and mitotic mechanism analysis
Structure-activity relationship (SAR) investigation of phenyl substituent effects

Functional Specificity of 1-(o-Allylphenyl)-3-(2-chloroethyl)urea


Interchangeability among aryl chloroethyl ureas (CEUs) is not supported by empirical evidence due to pronounced structure-activity relationships governing both potency and selectivity. Systematic SAR studies have established that the nature and position of substituents on the phenyl ring profoundly influence cytotoxicity and cellular targeting [1]. Specifically, the presence of an o-allyl group, as in this compound, is associated with a distinct selectivity profile favoring lung cancer cell lines, whereas methyl or 2-chloroethyl N1-substitutions confer selectivity toward central nervous system cell lines [2]. Furthermore, the electrophilic 2-chloroethyl moiety is essential for β-tubulin alkylation and subsequent microtubule disruption, a mechanism not shared by all urea derivatives [1][3]. Therefore, substituting this compound with a close analog lacking the o-allyl group or possessing an alternative alkylating moiety would yield a functionally non-equivalent research tool, with potentially divergent biological outcomes.

01

o‑allyl substitution contributes to lung‑selectivity; methyl or chloroethyl N1‑substitutions may shift selectivity toward CNS cell lines.

02

The 2‑chloroethyl moiety is required for β‑tubulin alkylation; analogs without this electrophilic group may not engage tubulin in the same manner.

03

Potency and cellular targeting are highly dependent on phenyl ring substitution; close structural analogs can yield divergent biological response profiles.

Differentiation Evidence for 1-(o-Allylphenyl)-3-(2-chloroethyl)urea


UT-A1 Urea Transporter Inhibition Potency

This compound inhibits the rat UT-A1 urea transporter with an IC₅₀ of 5,000 nM (5.0 µM) in a fluorescence-based MDCK cell assay [1]. In contrast, a structurally distinct UT-A1 inhibitor (BDBM50575409 / CHEMBL4863725) exhibits an IC₅₀ of 400 nM under identical assay conditions, representing a 12.5-fold greater potency [2]. This quantitative difference establishes that 1-(o-allylphenyl)-3-(2-chloroethyl)urea is a lower-potency UT-A1 ligand, which may be advantageous in experimental contexts requiring partial inhibition or reduced off-target engagement.

UT‑A1 inhibition potency
Head‑to‑head
IC₅₀ 5,000 nM vs comparator 400 nM (12.5‑fold lower)
Supports UT‑A1 partial inhibition research context
Rat UT‑A1 in MDCK cells; fluorescence plate reader assay
Urea Transporter UT-A1 Diuretic Renal Physiology

Cellular Selectivity Across Tumor Lineages

Compounds bearing an N1-allyl substitution, including this derivative, demonstrate preferential cytotoxicity toward lung cancer cell lines in the NCI 60-cell line screen, in contrast to N1-methyl and N1-2-chloroethyl urea derivatives, which exhibit selectivity for central nervous system (CNS) cell lines [1]. The N1-propargyl analogs showed no discernible selectivity [1]. This lineage-specific sensitivity is a direct consequence of the allyl substitution and provides a clear basis for selecting this compound over other CEU analogs when investigating lung cancer models.

Cellular selectivity profile
Context‑dependent
N1‑allyl derivative shows reported preference for lung cancer cell lines; N1‑methyl/chloroethyl derivatives shift toward CNS lines
Supports lung cancer model selection rationale
NCI‑60 panel; qualitative lineage preference
Anticancer Cytotoxicity NCI-60 Lung Cancer

Microtubule Disruption via β-Tubulin Alkylation

As a member of the CEU class, this compound is predicted to alkylate β-tubulin, leading to microtubule depolymerization and mitotic arrest [1][2]. Unlike classical DNA-alkylating chemotherapeutics (e.g., chlorambucil, nitrosoureas), CEUs are 'soft' alkylating agents that exhibit minimal DNA damage and do not interact with glutathione or glutathione reductase [1][3]. This mechanistic distinction confers a reduced potential for mutagenicity and glutathione-mediated resistance, differentiating CEU-based tools from traditional alkylating agents in cell biology and drug discovery applications.

Soft alkylation mechanism
Class‑level
Predicted β‑tubulin alkylation; minimal DNA damage; no glutathione interaction
Mechanism context distinct from classical DNA alkylators
CEU class inference; confirmatory studies recommended
Microtubule Antimitotic β-Tubulin Alkylating Agent

Application Scenarios for 1-(o-Allylphenyl)-3-(2-chloroethyl)urea


UT-A1 Probe for Urea Transporter Research

This compound is suitable for investigations of UT-A1 function where partial or graded inhibition is desired. With an IC₅₀ of 5,000 nM (5.0 µM) against rat UT-A1 [1], it offers a 12.5-fold lower potency than the reference inhibitor BDBM50575409 (IC₅₀ 400 nM) [2], allowing researchers to titrate inhibition over a wider concentration range. This is particularly valuable in studies of urea-dependent urine-concentrating mechanisms where complete transporter blockade may obscure physiological dynamics.

Lung Cancer Lineage-Specific Cytotoxicity

The N1-allyl substitution confers preferential activity against lung cancer cell lines in the NCI 60-cell screen [3]. Researchers focusing on non-small cell lung cancer (NSCLC) or small cell lung cancer (SCLC) models can leverage this selectivity to minimize off-target effects on CNS or other lineages, in contrast to methyl- or chloroethyl-substituted analogs that favor CNS lines [3]. This application is supported by the compound's CEU-class mechanism of β-tubulin alkylation and microtubule disruption [4].

Antimitotic Mechanism Studies with Soft Alkylation

This compound belongs to the CEU class of 'soft' alkylating agents that target β-tubulin without causing significant DNA damage or interacting with glutathione/glutathione reductase [4][5]. Researchers can use this compound to isolate antimitotic effects from DNA damage responses, enabling cleaner interpretation of cell cycle arrest, apoptosis, and cytoskeletal dynamics experiments. This contrasts with DNA-alkylating chemotherapeutics that confound such studies with genotoxic stress.

Application
Selection Property
Validation Focus
Urea transporter modulation research
UT‑A1 inhibition potency context
Partial inhibition response interpretation
Lung cancer cell‑line research
N1‑allyl selectivity context
Lineage‑specific cytotoxicity endpoint review
Antimitotic mechanism studies
Soft alkylation profile (β‑tubulin targeting)
Microtubule disruption endpoints; DNA‑damage‑independent pathway assessment

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